

# Imidazole Ketone Erastin: A Technical Guide to a Potent Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Imidazole ketone erastin |           |
| Cat. No.:            | B610340                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. **Imidazole ketone erastin** (IKE) is a potent and metabolically stable analog of erastin, a foundational tool compound for studying ferroptosis. This technical guide provides a comprehensive overview of IKE, its mechanism of action in inducing ferroptosis, quantitative efficacy data, and detailed experimental protocols for its application in research settings.

## Introduction to Imidazole Ketone Erastin (IKE)

**Imidazole ketone erastin** is a synthetic small molecule designed to overcome the metabolic instability and low solubility of its predecessor, erastin.[1] It is a highly potent and selective inhibitor of the cystine/glutamate antiporter, system xc<sup>-</sup>.[2][3] This inhibition is the critical initiating step in the cascade of events leading to ferroptotic cell death.[4] The enhanced pharmacological properties of IKE make it a more suitable compound for in vivo studies and a promising candidate for further therapeutic development.[4]

Chemical Structure and Properties:

Molecular Formula: C35H35ClN6O5[5]



- Molecular Weight: 655.14 g/mol [5][6]
- Appearance: A solid compound.
- Solubility: Soluble in DMSO.[7] For in vivo applications, it can be formulated in solutions such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[7]

## **Mechanism of Action: Induction of Ferroptosis**

IKE induces ferroptosis primarily through the inhibition of system xc<sup>-</sup>, a cell surface antiporter responsible for the uptake of extracellular cystine in exchange for intracellular glutamate.[8][9] System xc<sup>-</sup> is a heterodimer composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2.[1]

The signaling pathway of IKE-induced ferroptosis can be summarized as follows:

- Inhibition of System xc<sup>-</sup>: IKE directly binds to and inhibits the function of SLC7A11.[1][10]
   Molecular docking analyses have shown that IKE occupies the same binding pocket in SLC7A11 as erastin.[1]
- Cystine Depletion: The inhibition of system xc<sup>-</sup> blocks the cellular uptake of cystine.[9]
- Glutathione (GSH) Depletion: Cystine is a crucial precursor for the synthesis of cysteine, which is an essential amino acid for the production of the antioxidant tripeptide glutathione (GSH).[9][11] By limiting the intracellular cystine pool, IKE leads to a significant depletion of GSH.[2][3]
- Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH).[1] The depletion of GSH results in the inactivation of GPX4.[12]
- Lipid Peroxidation Accumulation: With GPX4 inactive, lipid reactive oxygen species (ROS)
  accumulate unchecked, leading to extensive peroxidation of polyunsaturated fatty acids
  (PUFAs) within cellular membranes.[2][12]



• Ferroptotic Cell Death: The overwhelming lipid peroxidation disrupts membrane integrity and function, culminating in iron-dependent cell death known as ferroptosis.[12]

## **Signaling Pathway of IKE-Induced Ferroptosis**



Click to download full resolution via product page

Caption: Signaling pathway of Imidazole Ketone Erastin (IKE)-induced ferroptosis.

# **Quantitative Data**

The potency of IKE has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies.

## **Table 1: In Vitro Efficacy of Imidazole Ketone Erastin**



| Cell Line | Cancer<br>Type                                 | Assay         | Endpoint                                              | Value                | Reference |
|-----------|------------------------------------------------|---------------|-------------------------------------------------------|----------------------|-----------|
| SUDHL6    | Diffuse Large<br>B-cell<br>Lymphoma<br>(DLBCL) | CellTiter-Glo | GSH<br>Depletion<br>IC <sub>50</sub>                  | 34 nM                | [2][3]    |
| BJeLR     | RAS-G12V<br>Overexpressi<br>ng Cells           | Alamar Blue   | Growth Inhibition IC50                                | 0.003 μM (3<br>nM)   | [6]       |
| CCF-STTG1 | Astrocytoma                                    | Fluorometry   | System xc <sup>-</sup><br>Inhibition IC <sub>50</sub> | 0.03 μM (30<br>nM)   | [6][8]    |
| HT1080    | Fibrosarcoma                                   | Alamar Blue   | Growth Inhibition GI50                                | 0.314 μM<br>(314 nM) | [6]       |

## Table 2: In Vivo Pharmacokinetics of Imidazole Ketone

**Frastin in Mice** 

| Administration<br>Route | Dose     | T <sub>1</sub> / <sub>2</sub> (h) | C <sub>max</sub> (ng/mL) | Reference |
|-------------------------|----------|-----------------------------------|--------------------------|-----------|
| Intraperitoneal (i.p.)  | 50 mg/kg | 1.82                              | 19515                    | [2][3][7] |
| Intravenous (i.v.)      | 50 mg/kg | 1.31                              | 11384                    | [2][3][7] |
| Oral (p.o.)             | 50 mg/kg | 0.96                              | 5203                     | [2][3][7] |

# Table 3: In Vivo Antitumor Activity of Imidazole Ketone Erastin



| Mouse Model                            | Cancer Type                                  | Treatment<br>Regimen                            | Outcome                                | Reference |
|----------------------------------------|----------------------------------------------|-------------------------------------------------|----------------------------------------|-----------|
| NCG mice with<br>SUDHL6<br>xenografts  | Diffuse Large B-<br>cell Lymphoma<br>(DLBCL) | 23-40 mg/kg, i.p.<br>daily for 13 days          | Significant inhibition of tumor growth | [3][8]    |
| C57BL/6 mice<br>with Hepa1-6<br>tumors | Hepatocellular<br>Carcinoma                  | 40 mg/kg, i.p.<br>every two days<br>for 10 days | Inhibition of tumor growth             | [8]       |

# **Experimental Protocols**

The following are detailed methodologies for key experiments to study the effects of IKE.

## Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses cell viability by measuring ATP levels, which are indicative of metabolically active cells.[6]

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Imidazole Ketone Erastin (IKE)
- Ferrostatin-1 (Fer-1) (optional ferroptosis inhibitor)
- DMSO (vehicle control)
- · White, opaque-walled 96-well or 384-well microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:



- Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate (or an appropriate density for a 384-well plate) and incubate overnight at 37°C with 5% CO<sub>2</sub>.[6][13]
- Compound Preparation: Prepare a serial dilution of IKE in complete cell culture medium. A
  typical starting concentration is 100 μM.[6] If using a ferroptosis inhibitor, prepare a solution
  of Fer-1 (e.g., starting from 200 μM) with the IKE dilutions.[6] Also, prepare a vehicle control
  (DMSO) at the same final concentration as the highest IKE concentration.
- Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of IKE, IKE + Fer-1, or vehicle control.
- Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO<sub>2</sub>.[14]
- Assay Procedure:
  - Equilibrate the CellTiter-Glo® reagent to room temperature.
  - Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate IC<sub>50</sub> values using appropriate software.

## **Lipid Peroxidation Assay (e.g., C11-BODIPY™ 581/591)**

This assay measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[13]

#### Materials:

Treated and control cells



- C11-BODIPY™ 581/591 fluorescent dye
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

#### Procedure:

- Cell Treatment: Treat cells with IKE at the desired concentration and for the desired time.
   Include positive (e.g., RSL3) and negative (vehicle) controls.[13]
- Staining: Add C11-BODIPY<sup>™</sup> 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[13]
- Washing: Wash the cells twice with PBS to remove excess dye.[13]
- Analysis:
  - Flow Cytometry: Harvest the cells and resuspend them in PBS for analysis. Upon oxidation, the fluorescence of the C11-BODIPY™ probe shifts from red to green. Measure the shift in fluorescence to quantify lipid peroxidation.
  - Fluorescence Microscopy: Visualize the cells directly. An increase in green fluorescence indicates lipid peroxidation.

#### **Glutathione (GSH) Measurement Assay**

This protocol measures the intracellular concentration of reduced glutathione (GSH), which is depleted during IKE-induced ferroptosis.

#### Materials:

- Treated and control cells
- GSH/GSSG-Glo<sup>™</sup> Assay kit or similar
- Luminometer

#### Procedure:



- Cell Treatment: Treat cells with various concentrations of IKE for a specified duration.
- Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular GSH.
- Assay Reaction: Perform the enzymatic reaction as described in the kit protocol. This
  typically involves the conversion of a substrate into a luminescent product in the presence of
  GSH.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the cell lysates based on the standard curve and normalize to the protein concentration of each sample.

## **General Experimental Workflow**



Click to download full resolution via product page

Caption: General experimental workflow for studying Imidazole Ketone Erastin.

## Conclusion



**Imidazole ketone erastin** is a valuable research tool for investigating the mechanisms of ferroptosis and holds potential for therapeutic applications. Its improved potency and metabolic stability compared to erastin make it a superior choice for both in vitro and in vivo studies. This guide provides a foundational understanding of IKE and practical protocols to facilitate its use in a research setting. Further investigation into the broader applications of IKE in various disease models is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Imidazole Ketone Erastin Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole ketone erastin | C35H35ClN6O5 | CID 91824786 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Imidazole ketone erastin | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 12. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]



• To cite this document: BenchChem. [Imidazole Ketone Erastin: A Technical Guide to a Potent Ferroptosis Inducer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610340#what-is-imidazole-ketone-erastin-and-how-does-it-induce-ferroptosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com